

Application Note: Robust Cardiomyocyte Differentiation of Pluripotent Stem Cells using CHIR 98024

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Compound of Interest

Compound Name: CHIR 98024

Cat. No.: B1684117

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Audience: Researchers, scientists, and drug development professionals.

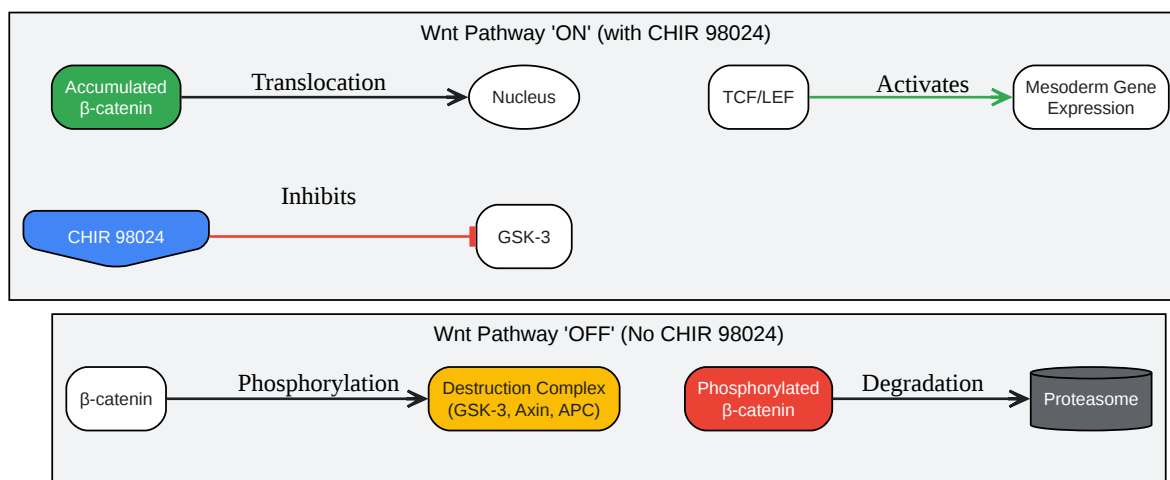
Introduction

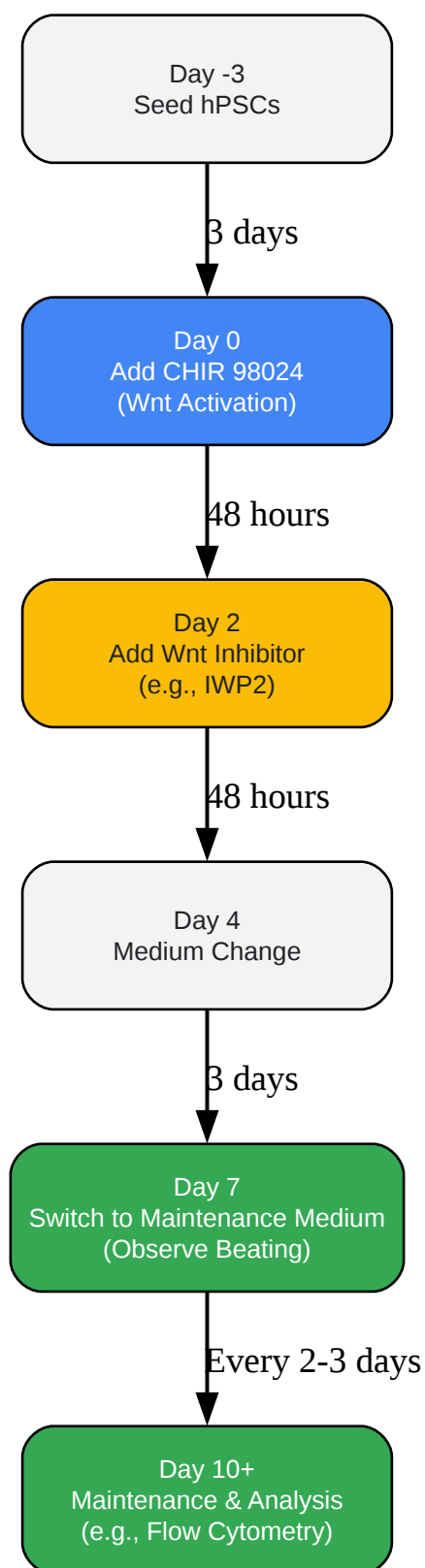
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into cardiomyocytes is a cornerstone of cardiovascular research, disease modeling, and drug discovery. A highly efficient and reproducible method for generating cardiomyocytes involves the temporal modulation of the canonical Wnt/ β -catenin signaling pathway. **CHIR 98024** is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key negative regulator of the Wnt pathway.^{[1][2]} By inhibiting GSK-3, **CHIR 98024** mimics Wnt activation, robustly inducing mesodermal differentiation, the first critical step towards a cardiac lineage.^{[2][3]} This is typically followed by a subsequent Wnt inhibition step to guide the mesodermal progenitors toward a cardiomyocyte fate.^{[4][5]} This application note provides a detailed protocol for the differentiation of hPSCs into cardiomyocytes using **CHIR 98024** and summarizes expected outcomes.

Mechanism of Action: Wnt Pathway Modulation

The canonical Wnt/ β -catenin signaling pathway is crucial for cardiac development.^[5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, and GSK-3 phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. **CHIR**

98024 acts by directly inhibiting the kinase activity of GSK-3.[1][2] This prevents the phosphorylation of β -catenin, which then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as Brachyury T, driving the differentiation of hPSCs into mesoderm.[2]





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